2-(4-Tert-butylphenyl)acetaldehyde

Beschreibung

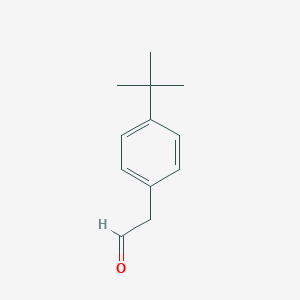

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-tert-butylphenyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-12(2,3)11-6-4-10(5-7-11)8-9-13/h4-7,9H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMLYBYNXKMHLIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70344246 | |

| Record name | 2-(4-tert-butylphenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109347-45-7 | |

| Record name | 2-(4-tert-butylphenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(4-tert-butylphenyl)acetaldehyde

Executive Summary

This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic profile, reactivity, and applications of 2-(4-tert-butylphenyl)acetaldehyde (CAS No. 109347-45-7). As a key intermediate in the synthesis of fine chemicals and a significant component in the fragrance industry, a thorough understanding of this molecule is essential for researchers, process chemists, and drug development professionals. This document synthesizes empirical data with established chemical principles to offer field-proven insights into the handling, characterization, and synthetic utility of this versatile aromatic aldehyde. We will explore its unique structural features, including the influence of the sterically demanding tert-butyl group on its reactivity and spectral characteristics, and provide validated protocols for its synthesis and safe handling.

Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic aldehyde. The molecular structure consists of a phenylacetaldehyde backbone with a tert-butyl group at the para-position of the benzene ring. This bulky, electron-donating alkyl group significantly influences the molecule's physical properties, such as its lipophilicity and boiling point, and modulates the electronic nature of the aromatic system.

Under standard conditions, it presents as a clear, colorless liquid.[1][2] Its distinct odor profile, often described as floral, green, and fruity, makes it a valuable compound in the fragrance industry.[1][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 109347-45-7 | [4][5][6] |

| Molecular Formula | C₁₂H₁₆O | [4][5][6] |

| Molecular Weight | 176.25 g/mol | [4][7] |

| Appearance | Clear, colorless liquid | [1][2] |

| Density | 0.946 g/cm³ | [4] |

| Boiling Point | 257.8 °C at 760 mmHg | [2][4] |

| Flash Point | 115.6 °C | [2][4] |

| IUPAC Name | This compound | [7] |

| SMILES | CC(C)(C)c1ccc(CC=O)cc1 | [3][7] |

| LogP (XLogP3-AA) | 3.0 | [3][7] |

| Water Solubility | 0.69 g/L (estimated at 25°C) | [3] |

Spectroscopic Analysis for Structural Elucidation

Accurate structural confirmation is paramount in chemical synthesis. The following sections detail the expected spectroscopic signatures for this compound, providing a self-validating system for identity and purity assessment.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides a clear map of the proton environments. The bulky tert-butyl group and the aldehyde functionality create a highly symmetrical and unambiguous pattern.

-

Expertise & Experience: The most downfield signal is the aldehydic proton, appearing as a triplet due to coupling with the adjacent methylene protons. The aromatic region will display a classic AA'BB' splitting pattern, characteristic of para-substituted benzene rings. The large singlet for the nine equivalent protons of the tert-butyl group is a defining feature, typically found in the upfield aliphatic region.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.7 | Triplet (t) | 1H | -CH O | Deshielded by the electronegative oxygen atom. |

| ~7.4 | Doublet (d) | 2H | Ar-H (ortho to CH₂CHO) | Aromatic protons adjacent to the electron-withdrawing acetaldehyde group. |

| ~7.2 | Doublet (d) | 2H | Ar-H (ortho to C(CH₃)₃) | Aromatic protons adjacent to the electron-donating alkyl group. |

| ~3.6 | Doublet (d) | 2H | Ar-CH ₂-CHO | Methylene protons adjacent to the aromatic ring and aldehyde group. |

| ~1.3 | Singlet (s) | 9H | -C(CH ₃)₃ | Nine equivalent protons of the magnetically isotropic tert-butyl group. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum confirms the carbon skeleton of the molecule. The carbonyl carbon is the most deshielded, appearing significantly downfield.

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~200 | C =O | Characteristic chemical shift for an aldehyde carbonyl carbon. |

| ~150 | Ar-C (para to CH₂CHO) | Quaternary aromatic carbon attached to the tert-butyl group. |

| ~132 | Ar-C (ipso to CH₂CHO) | Quaternary aromatic carbon attached to the acetaldehyde group. |

| ~129 | Ar-C H (ortho to CH₂CHO) | Aromatic methine carbons. |

| ~126 | Ar-C H (ortho to C(CH₃)₃) | Aromatic methine carbons. |

| ~50 | Ar-C H₂-CHO | Aliphatic methylene carbon. |

| ~34 | -C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |

| ~31 | -C(C H₃)₃ | Methyl carbons of the tert-butyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective tool for identifying the key functional groups, particularly the aldehyde.

-

Trustworthiness: The presence of a strong, sharp absorption band around 1725 cm⁻¹ is definitive evidence for the C=O stretch of the aldehyde. Concurrently, the appearance of two medium-intensity bands around 2820 cm⁻¹ and 2720 cm⁻¹, known as Fermi doublets, is characteristic of the C-H stretch of an aldehyde proton and confirms its identity over a ketone.

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Strong | C-H stretch (sp³ aliphatic) |

| ~2820, ~2720 | Medium | C-H stretch (aldehyde proton, Fermi doublets) |

| ~1725 | Strong, Sharp | C=O stretch (aldehyde carbonyl) |

| ~1610, ~1515 | Medium | C=C stretch (aromatic ring) |

| ~830 | Strong | C-H bend (para-substituted aromatic) |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern, which acts as a molecular fingerprint.

-

Expertise & Experience: The molecular ion peak [M]⁺ is expected at m/z = 176. The most significant fragmentation pathway involves the loss of a methyl radical (•CH₃) from the tert-butyl group to form a highly stable tertiary carbocation, resulting in a prominent peak at m/z = 161. Another key fragmentation is the benzylic cleavage to lose the entire formyl methyl radical (•CH₂CHO), yielding a stable tert-butylbenzyl cation at m/z = 133.

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment | Rationale |

| 176 | [C₁₂H₁₆O]⁺ | Molecular Ion (M⁺) |

| 161 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group. |

| 133 | [M - CH₂CHO]⁺ | Benzylic cleavage, loss of the acetaldehyde side chain. |

| 57 | [C(CH₃)₃]⁺ | Formation of the tert-butyl cation. |

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the aldehyde functional group. It readily undergoes nucleophilic addition reactions, condensations, and oxidations. The bulky tert-butyl group provides steric hindrance that can influence reaction rates and regioselectivity, while its electron-donating nature slightly deactivates the aromatic ring towards electrophilic substitution but activates the ortho and para positions.

Nucleophilic Addition and Condensation Reactions

The aldehyde is an excellent electrophile for carbon-carbon bond formation. Two exemplary and highly reliable reactions are the Wittig and Darzens condensations.

-

Wittig Reaction: This reaction provides a robust method for converting the aldehyde into an alkene with high predictability.[8][9] The reaction with a phosphorus ylide, such as methylenetriphenylphosphorane, replaces the carbonyl oxygen with a carbon group. This is a cornerstone of synthetic organic chemistry for creating C=C double bonds.[10]

Caption: Workflow for the Wittig Reaction.

-

Darzens Condensation: This reaction involves the condensation of the aldehyde with an α-haloester in the presence of a base to yield an α,β-epoxy ester (glycidic ester).[11] This transformation is highly valuable as the resulting epoxide can be opened to form various functionalized products. The reaction proceeds via an enolate intermediate that attacks the aldehyde carbonyl.

Caption: Logical steps of the Darzens Condensation.

Recommended Synthetic Protocol: Oxidation of 2-(4-tert-butylphenyl)ethanol

A reliable and common method for preparing this compound is the mild oxidation of its corresponding primary alcohol, 2-(4-tert-butylphenyl)ethanol.

-

Expertise & Experience: To prevent over-oxidation to the carboxylic acid, a selective oxidizing agent is required. Pyridinium chlorochromate (PCC) is an excellent choice for this transformation, as it is a mild reagent that reliably stops at the aldehyde stage. The reaction is typically performed in an anhydrous solvent like dichloromethane (DCM) to prevent the formation of gem-diols which can be further oxidized.

Step-by-Step Methodology

-

Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (DCM).

-

Reagent Addition: Add pyridinium chlorochromate (PCC) (approx. 1.5 equivalents) to the DCM with stirring. The addition of powdered molecular sieves or Celite® can aid in the workup process.

-

Substrate Addition: Dissolve 2-(4-tert-butylphenyl)ethanol (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the stirred PCC suspension at room temperature.

-

Reaction Monitoring: The reaction is typically exothermic. Monitor the progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (usually 1-2 hours). The reaction mixture will turn into a dark, tarry brown.

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter the suspension through a pad of silica gel or Florisil® to remove the chromium byproducts.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude aldehyde can be purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) to yield the pure this compound.

Safety, Handling, and Toxicology

As with all aldehydes, appropriate safety precautions must be observed. The compound is classified as a skin, eye, and respiratory irritant.[8]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Handling: Avoid inhalation of vapors and direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water. Aldehydes are prone to air oxidation, which can form peroxide impurities over time. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (-20°C is recommended for long-term storage) and away from light.[5]

Conclusion

This compound is a chemical of significant industrial and synthetic importance. Its properties are well-defined by the interplay between the reactive aldehyde group and the sterically influential tert-butylphenyl moiety. This guide has provided a detailed framework for its identification via spectroscopic methods, outlined its key reactive pathways, and presented a reliable protocol for its synthesis. Adherence to the described safety and handling procedures is essential for its effective and safe utilization in a research or industrial setting.

References

-

Chemsrc. (2025). This compound | CAS#:109347-45-7. Available at: [Link]

-

Scent.vn. (n.d.). This compound (CAS 109347-45-7). Available at: [Link]

-

LookChem. (n.d.). Cas 109347-45-7, this compound. Available at: [Link]

-

MySkinRecipes. (n.d.). This compound. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Acetaldehyde. Available at: [Link]

-

Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Available at: [Link]

-

Vedantu. (n.d.). Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE. Available at: [Link]

-

OpenStax. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry. Available at: [Link]

-

PENTA. (2025). Acetaldehyde - SAFETY DATA SHEET. Available at: [Link]

-

UP-Lublin. (n.d.). Reactions in organic chemistry I. Reactions of oxidation – based on the example of various organic compounds. Available at: [Link]

-

Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [Link]

-

Wikipedia. (n.d.). Darzens reaction. Available at: [Link]

-

Airgas. (2021). SAFETY DATA SHEET: Acetaldehyde. Available at: [Link]

-

Chemistry LibreTexts. (2023). Wittig Reaction. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

-

INCHEM. (n.d.). ICSC 0009 - ACETALDEHYDE. Available at: [Link]

-

New Jersey Department of Health. (n.d.). Acetaldehyde - Hazardous Substance Fact Sheet. Available at: [Link]

-

Wikipedia. (n.d.). Wittig reaction. Available at: [Link]

-

Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Available at: [Link]

-

Oreate AI. (2026). Darzens Condensation: Mechanism, Development, and Application Research. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. idpublications.org [idpublications.org]

- 3. Synthesis, Characterization, And Reactivity Of Bivalent Tin(II) With 4-Tert-butylphenol » IJPPR [journals.stmjournals.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. US2384066A - Production of acetaldehyde from ethyl alcohol by partial oxidation - Google Patents [patents.google.com]

- 7. carlroth.com [carlroth.com]

- 8. This compound [sigmaaldrich.com]

- 9. chem.washington.edu [chem.washington.edu]

- 10. mass spectrum of ethanal fragmentation pattern of m/z m/e ions for analysis and identification of acetaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. Studies of the oxidation of ethanol to acetaldehyde by oxyhemoglobin using fluorigenic high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pentachemicals.eu [pentachemicals.eu]

- 13. nj.gov [nj.gov]

An In-depth Technical Guide to 2-(4-tert-butylphenyl)acetaldehyde (CAS 109347-45-7)

Abstract

This technical guide provides a comprehensive overview of 2-(4-tert-butylphenyl)acetaldehyde, a versatile aldehyde with significant applications as a chemical intermediate. With the CAS Registry Number 109347-45-7 and a molecular formula of C₁₂H₁₆O, this compound is a pivotal building block in the synthesis of fine chemicals, particularly within the pharmaceutical and fragrance industries.[1] This document delineates its chemical and physical properties, provides detailed spectroscopic analysis, outlines a robust synthetic protocol, discusses its chemical reactivity, and explores its primary applications. The information herein is synthesized to provide researchers and drug development professionals with the critical data and procedural knowledge necessary for its effective utilization.

Compound Identification and Properties

This compound is a colorless liquid characterized by a distinct fruity and floral odor.[1][2] Its structure consists of a phenylacetaldehyde core substituted with a tert-butyl group at the para-position of the benzene ring. This substitution significantly influences its physical properties, such as lipophilicity and boiling point, making it a valuable synthon for creating complex molecular architectures.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below, providing essential data for experimental design and process scale-up.

| Property | Value | Source |

| CAS Number | 109347-45-7 | [3] |

| Molecular Formula | C₁₂H₁₆O | [3][4] |

| Molecular Weight | 176.25 g/mol | [3][4] |

| Appearance | Clear, colorless liquid | [2] |

| Boiling Point | 257.8 °C to 264 °C at 760 mmHg | [2][5] |

| Density | 0.946 g/cm³ | [2] |

| Flash Point | 112.3 °C to 115.6 °C | [2][5] |

| XLogP3-AA | 3.0 | [3][5] |

| Water Solubility | 0.69 g/L (low) | [5] |

| Solubility | Soluble in ethanol and other organic solvents | [5] |

Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. The expected spectral characteristics are detailed below.

| Spectroscopic Technique | Characteristic Features | Source |

| ¹H NMR | ~9.7 ppm (t, 1H): Aldehydic proton (CHO). ~7.1-7.3 ppm (m, 4H): Aromatic protons. ~3.6 ppm (d, 2H): Methylene protons (CH₂) adjacent to the aldehyde. ~1.3 ppm (s, 9H): Tert-butyl protons (C(CH₃)₃). | [6] |

| ¹³C NMR | ~200 ppm: Aldehyde carbonyl carbon. ~150 ppm, ~130 ppm, ~128 ppm, ~126 ppm: Aromatic carbons. ~50 ppm: Methylene carbon. ~34 ppm: Quaternary carbon of the tert-butyl group. ~31 ppm: Methyl carbons of the tert-butyl group. | [6] |

| Infrared (IR) | ~1725 cm⁻¹: Strong C=O stretching vibration, characteristic of an aliphatic aldehyde. ~2820 cm⁻¹ and ~2720 cm⁻¹: C-H stretching of the aldehyde proton (Fermi doublets). | [7] |

| Mass Spectrometry (GC-MS) | m/z 176: Molecular ion (M⁺). m/z 161: [M-CH₃]⁺, loss of a methyl group. m/z 133: [M-C₃H₇]⁺ or [M-CHO-CH₃]⁺ fragments. | [3] |

Synthesis and Manufacturing

The synthesis of this compound is most commonly achieved through the controlled oxidation of its corresponding primary alcohol, 2-(4-tert-butylphenyl)ethanol. This method offers high yields and selectivity, avoiding over-oxidation to the carboxylic acid when appropriate reagents are employed.

Synthetic Workflow: Oxidation of 2-(4-tert-butylphenyl)ethanol

The diagram below illustrates a typical laboratory-scale synthesis workflow using Pyridinium Chlorochromate (PCC), a mild oxidizing agent well-suited for converting primary alcohols to aldehydes.

Caption: Workflow for the synthesis of this compound via PCC oxidation.

Detailed Experimental Protocol

Objective: To synthesize this compound from 2-(4-tert-butylphenyl)ethanol.

Materials:

-

2-(4-tert-butylphenyl)ethanol (1.0 eq)

-

Pyridinium Chlorochromate (PCC) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether

-

Silica gel, Celite®

-

Hexane, Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), dissolve 2-(4-tert-butylphenyl)ethanol in anhydrous DCM (approx. 0.2 M concentration).

-

Oxidant Preparation: In a separate flask, prepare a slurry of PCC in anhydrous DCM.

-

Reaction Execution: Cool the alcohol solution to 0 °C using an ice bath. Add the PCC slurry to the alcohol solution dropwise over 15-20 minutes. The reaction mixture will turn dark brown.

-

Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether.

-

Filtration: Pass the mixture through a short plug of silica gel topped with a layer of Celite® to filter out the chromium byproducts. Wash the plug thoroughly with additional diethyl ether.

-

Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., 98:2 to 95:5) to isolate the pure aldehyde.

-

Characterization: Confirm the structure and purity of the final product using NMR, IR, and MS analysis.

Chemical Reactivity and Applications

The aldehyde functional group is the center of reactivity for this molecule, making it a versatile intermediate for further chemical transformations.

Key Reaction Pathways

The aldehyde can undergo oxidation, reduction, and various carbon-carbon bond-forming reactions, providing access to a wide array of derivatives.

Caption: Core reactivity pathways of this compound.

Primary Applications

Fragrance Industry: The primary commercial application of this aldehyde is as a key intermediate in the fragrance industry.[4] Its structure is a precursor to several high-value aroma chemicals, particularly those with a lily-of-the-valley (muguet) scent profile.[4][8] The aldehyde functionality allows for condensation reactions that build the complex molecules responsible for these desirable floral notes.[4]

Pharmaceutical and Agrochemical Synthesis: In drug development and agrochemical research, the 4-tert-butylphenyl moiety is often incorporated to enhance lipophilicity, which can improve membrane permeability and bioavailability. This compound serves as a valuable building block for introducing this group.[1] The aldehyde handle provides a reactive site for constructing more complex, biologically active molecules.[9] While direct applications are proprietary, its role as a versatile small molecule scaffold is well-recognized.[10]

Materials Science: Derivatives of tert-butylated phenols are used as antioxidants and stabilizers in polymers and other materials.[11][12] While not a primary application, this compound could potentially serve as a precursor for synthesizing specialized additives or monomers for polymer applications.

Safety, Handling, and Storage

As with all aldehydes, proper safety protocols must be followed when handling this compound.

4.1. Hazard Profile

-

Flammability: The compound is flammable and should be kept away from ignition sources.[2]

-

Irritation: May cause skin and eye irritation upon direct contact.[2][13] Inhalation of vapors may lead to respiratory tract irritation.

-

General Handling: This material is considered hazardous by the OSHA Hazard Communication Standard (29 CFR 1910.1200).[13]

4.2. Recommended Handling Procedures

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[13]

-

Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and dispose of as hazardous waste.

4.3. Storage

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[13] For long-term stability and to prevent oxidation, storage in an inert atmosphere (e.g., under argon or nitrogen) at freezer temperatures (-20°C) is recommended.[9]

-

Incompatibilities: Keep away from strong oxidizing agents, strong bases, and strong reducing agents.

References

-

This compound - MySkinRecipes. [Link]

-

Cas 109347-45-7, this compound | lookchem. [Link]

-

Role of Acetaldehyde in Mediating the Pharmacological and Behavioral Effects of Alcohol - National Institute on Alcohol Abuse and Alcoholism (NIAAA). [Link]

-

SAFETY DATA SHEET - Airgas. [Link]

-

This compound (CAS 109347-45-7) - Scent.vn. [Link]

- CN104938484A - Application of 2,4-di-tert-butylphenol and acaricide - Google P

-

This compound | C12H16O | CID 595340 - PubChem. [Link]

- US20120071696A1 - Process for preparing 2-methyl-3-(4-tert-butylphenyl)

-

4-tert-butyl phenol, 98-54-4 - The Good Scents Company. [Link]

-

Understanding Phenylacetaldehyde: The Chemistry Behind Its NMR Spectroscopy - Novascientia. [Link]

-

19.14: Spectroscopy of Aldehydes and Ketones - Chemistry LibreTexts. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | C12H16O | CID 595340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. scent.vn [scent.vn]

- 6. Understanding Phenylacetaldehyde: The Chemistry Behind Its NMR Spectroscopy - Oreate AI Blog [oreateai.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. US20120071696A1 - Process for preparing 2-methyl-3-(4-tert-butylphenyl)propanal with high para-isomer purity - Google Patents [patents.google.com]

- 9. 109347-45-7|this compound|BLD Pharm [bldpharm.com]

- 10. biosynth.com [biosynth.com]

- 11. CN104938484A - Application of 2,4-di-tert-butylphenol and acaricide - Google Patents [patents.google.com]

- 12. 4-tert-butyl phenol, 98-54-4 [thegoodscentscompany.com]

- 13. More is on the way! | Airgas [airgas.com]

2-(4-Tert-butylphenyl)acetaldehyde: A Technical Guide to the "Muguet" Pharmacophore

Topic: 2-(4-Tert-butylphenyl)acetaldehyde: Structural Architecture, Synthesis, and OR1D2 Ligand Potential Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Reproductive Biologists

Executive Summary

This compound (CAS: 109347-45-7) is a structural analog of the commercially significant fragrances Bourgeonal and Lilial. While less ubiquitous in consumer products than its homologues, it serves as a critical probe in structure-activity relationship (SAR) studies targeting the OR1D2 (hOR17-4) olfactory receptor.

This molecule is of particular interest to drug development professionals due to the ectopic expression of OR1D2 in human spermatozoa, where it mediates chemotaxis—a process essential for fertilization. Consequently, this aldehyde acts as a scaffold for developing non-hormonal contraceptives or fertility diagnostics. This guide dissects its synthesis, physicochemical properties, and biological mechanism of action, distinguishing it from its reprotoxic analogs.

Molecular Architecture & Physicochemical Properties[1][2]

Structural Identity

The molecule consists of a phenyl ring substituted at the para position with a bulky tert-butyl group and at the C1 position with an acetaldehyde moiety. It is the lower homolog of Bourgeonal (which has a propanal chain).

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 109347-45-7 |

| Molecular Formula | C₁₂H₁₆O |

| Molecular Weight | 176.26 g/mol |

| LogP (Predicted) | ~3.4 (High Lipophilicity) |

| Boiling Point | ~258°C (at 760 mmHg) |

| Appearance | Colorless to pale yellow liquid |

| Odor Profile | Floral, green, aquatic (Muguet/Lily-of-the-Valley type) |

Structural differentiation

It is imperative to distinguish this molecule from its regulatory-restricted analogs:

-

Bourgeonal: 3-(4-tert-butylphenyl)propanal (3-carbon chain).[4]

-

Lilial: 3-(4-tert-butylphenyl)-2-methylpropanal (Branched 3-carbon chain; Banned in EU due to Reprotoxicity).

Synthetic Pathways & Process Chemistry

The synthesis of phenylacetaldehydes is often plagued by self-condensation (aldol) or over-oxidation. The most robust laboratory protocol involves the controlled oxidation of the corresponding alcohol.

Primary Route: Oxidation of 2-(4-tert-butylphenyl)ethanol

This route avoids the harsh conditions of acid-catalyzed hydrolysis used in other methods, preserving the aldehyde functionality.

Reagents:

-

Substrate: 2-(4-tert-butylphenyl)ethanol (CAS: 5406-86-0)[1][5]

-

Oxidant: Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP)

-

Solvent: Dichloromethane (DCM) anhydrous

Step-by-Step Protocol:

-

Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve 2-(4-tert-butylphenyl)ethanol (10 mmol) in anhydrous DCM (50 mL).

-

Addition: Add PCC (15 mmol) in one portion at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 8:1). The alcohol spot (lower Rf) should disappear, replaced by the aldehyde spot (higher Rf).

-

Workup: Dilute with diethyl ether (50 mL) and filter the black suspension through a pad of Celite/Silica gel to remove chromium salts.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield the pure aldehyde.

Visualization of Synthetic Logic

The following diagram illustrates the transformation and the critical "Homologation" logic if starting from the benzaldehyde.

Figure 1: Synthetic pathways. The PCC oxidation route (Blue) is preferred for laboratory scale to minimize side reactions, while the Wittig homologation (Red) is used if starting from the benzaldehyde.

Biological Mechanism: The OR1D2 Axis[7]

The primary interest in this molecule for drug development lies in its interaction with OR1D2 , a G-Protein Coupled Receptor (GPCR).

Sperm Chemotaxis Mechanism

Human sperm express OR1D2 on the midpiece. Ligand binding triggers a cAMP-mediated signaling cascade that regulates Calcium (Ca²⁺) influx, controlling flagellar beat frequency and swimming direction.

-

Agonist Activity: The tert-butyl group anchors the molecule in the hydrophobic pocket of OR1D2. The aldehyde moiety interacts with specific residues (likely Lysine) to trigger conformational change.

-

Therapeutic Relevance:

-

Contraception: Antagonists of this receptor can inhibit sperm migration.

-

Fertility:[6] Agonists (like this aldehyde) are used in in vitro assays to test sperm responsiveness.

-

Signal Transduction Pathway[9]

Figure 2: The OR1D2 signaling cascade. Ligand binding initiates a Ca²⁺ influx critical for sperm navigation.[7]

Analytical Characterization

To validate the synthesis of this compound, the following spectroscopic signatures must be confirmed.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)

-

δ 9.75 (t, 1H): The aldehyde proton. A triplet indicates coupling to the adjacent methylene group.

-

δ 7.38 (d, 2H) & 7.15 (d, 2H): The aromatic AA'BB' system characteristic of para-substitution.

-

δ 3.65 (d, 2H): The benzylic methylene protons (-CH₂-CHO).

-

δ 1.32 (s, 9H): The tert-butyl group (intense singlet).

Infrared Spectroscopy (IR)

-

1720–1730 cm⁻¹: Strong C=O stretch (Aldehyde).

-

2720 & 2820 cm⁻¹: C-H Fermi doublet (characteristic of aldehydes).

-

2960 cm⁻¹: C-H stretch (Alkyl t-butyl).

Safety & Toxicology Profile

Metabolic Fate

Unlike Lilial, which contains a branched methyl group that hinders metabolism, linear phenylacetaldehydes are rapidly oxidized in vivo by Aldehyde Dehydrogenases (ALDH).

-

Metabolite: 4-tert-butylphenylacetic acid.[2]

-

Risk Assessment: While likely less persistent than Lilial, the tert-butyl phenyl moiety is a known pharmacophore for reproductive toxicity in high doses.

Handling Precautions

-

Oxidation Sensitivity: This aldehyde oxidizes rapidly in air to the corresponding carboxylic acid (a white solid).

-

Storage: Must be stored under Nitrogen/Argon at -20°C to maintain purity for biological assays.

References

-

Spehr, M., et al. (2003). "Identification of a Testicular Odorant Receptor Mediating Human Sperm Chemotaxis." Science, 299(5615), 2054-2058.

-

European Chemicals Agency (ECHA). "Substance Information: this compound." ECHA Registration Dossier.

-

Scientific Committee on Consumer Safety (SCCS). "Opinion on Butylphenyl methylpropional (Lilial)." SCCS/1540/14. (Provides comparative toxicological data for the structural class).

-

PubChem Database. "Compound Summary: this compound (CID 595340)."[1]

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound | 109347-45-7 [chemicalbook.com]

- 3. This compound | C12H16O | CID 595340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. EP1029845A1 - 2-(4-Tert-pentylcyclohexyl)acetaldehyde and its use as fragrance compound - Google Patents [patents.google.com]

- 5. 2-(4-tert-Butylphenyl)ethanol synthesis - chemicalbook [chemicalbook.com]

- 6. ewg.org [ewg.org]

- 7. Gene - OR1D2 [maayanlab.cloud]

An In-depth Technical Guide to (4-tert-Butylphenyl)acetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of (4-tert-Butylphenyl)acetaldehyde (CAS No. 109347-45-7), a key aromatic aldehyde intermediate in the synthesis of pharmaceuticals and fine chemicals. This document elucidates the compound's structural characteristics through detailed analysis of its spectroscopic data, outlines its fundamental physical properties, and provides essential safety and handling protocols. The guide is intended to serve as a critical resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and materials science, facilitating informed experimental design and promoting safe laboratory practices.

Introduction

(4-tert-Butylphenyl)acetaldehyde, a substituted aromatic aldehyde, is a versatile building block in organic synthesis. Its unique structural motif, featuring a reactive aldehyde functionality and a sterically hindering tert-butyl group on the phenyl ring, imparts specific reactivity and physical properties that are of significant interest in various chemical applications. This guide aims to consolidate the available technical information on this compound, providing a reliable reference for its use in research and development.

Chemical and Physical Properties

(4-tert-Butylphenyl)acetaldehyde is a colorless liquid at room temperature, characterized by a distinct fruity odor.[1][2] Its core physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₆O | [3][4] |

| Molecular Weight | 176.25 g/mol | [3][4] |

| CAS Number | 109347-45-7 | [3][5] |

| Appearance | Colorless liquid | [2] |

| Odor | Fruity | [2] |

| Boiling Point | 257.8 °C at 760 mmHg | [4] |

| Density | 0.946 g/cm³ | [4] |

| Flash Point | 115.6 °C | [4] |

| Melting Point | Not available | [4] |

| Refractive Index | Not available | [2] |

| Solubility | Soluble in alcohol, insoluble in water. | N/A |

Spectroscopic Characterization

A thorough understanding of the spectral properties of (4-tert-Butylphenyl)acetaldehyde is paramount for its identification and quality control in synthetic applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy: The proton NMR spectrum of (4-tert-Butylphenyl)acetaldehyde is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The aldehydic proton will appear as a triplet at approximately 9.7 ppm due to coupling with the adjacent methylene protons. The aromatic protons will resonate in the range of 7.1-7.4 ppm, showing a characteristic AA'BB' splitting pattern for a 1,4-disubstituted benzene ring. The methylene protons adjacent to the aldehyde group will appear as a doublet around 3.6 ppm. The nine equivalent protons of the tert-butyl group will produce a sharp singlet at approximately 1.3 ppm.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show a signal for the carbonyl carbon of the aldehyde at around 200 ppm. The aromatic carbons will have signals in the 125-150 ppm region, with the ipso-carbon attached to the tert-butyl group showing a distinct chemical shift. The methylene carbon will resonate around 45 ppm, and the carbons of the tert-butyl group will appear at approximately 34 ppm (quaternary) and 31 ppm (methyls).

Infrared (IR) Spectroscopy

The IR spectrum of (4-tert-Butylphenyl)acetaldehyde provides key information about its functional groups.[5] A strong absorption band characteristic of the C=O stretching vibration of the aldehyde is expected around 1725 cm⁻¹. The spectrum will also display C-H stretching vibrations for the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic portions of the molecule (around 2850-2960 cm⁻¹). The aldehydic C-H bond typically shows two weak bands around 2720 and 2820 cm⁻¹. Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

The mass spectrum of (4-tert-Butylphenyl)acetaldehyde will show a molecular ion peak [M]⁺ at m/z = 176.[1] A prominent fragment is often observed at m/z = 161, corresponding to the loss of a methyl group ([M-15]⁺) from the tert-butyl substituent.[1] Another significant fragmentation pathway involves the loss of the formyl radical (CHO), leading to a peak at m/z = 147. Alpha-cleavage next to the carbonyl group can result in a fragment at m/z = 43 ([C₂H₃O]⁺).

Synthesis

(4-tert-Butylphenyl)acetaldehyde is primarily used as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] While specific industrial synthesis routes are proprietary, a general laboratory-scale synthesis can be envisioned through the oxidation of the corresponding primary alcohol, 2-(4-tert-butylphenyl)ethanol.

Diagram: Synthetic Pathway

Caption: A generalized synthetic route to (4-tert-Butylphenyl)acetaldehyde.

Safety and Handling

(4-tert-Butylphenyl)acetaldehyde is a flammable liquid and may cause skin and eye irritation.[2] It is imperative to handle this chemical in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

GHS Hazard Statements:

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H335: May cause respiratory irritation.[6]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

-

P264: Wash skin thoroughly after handling.[6]

-

P271: Use only outdoors or in a well-ventilated area.[6]

-

P280: Wear protective gloves/ eye protection/ face protection.[6]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

P312: Call a POISON CENTER or doctor/ physician if you feel unwell.[6]

-

P362: Take off contaminated clothing and wash before reuse.[6]

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[6]

-

P501: Dispose of contents/ container to an approved waste disposal plant.[6]

Diagram: Laboratory Workflow for Safe Handling

Caption: Recommended workflow for the safe handling of (4-tert-Butylphenyl)acetaldehyde.

Applications

The primary application of (4-tert-Butylphenyl)acetaldehyde is as a crucial intermediate in the synthesis of more complex molecules. Its aldehyde functionality allows for a wide range of chemical transformations, including but not limited to:

-

Reductive amination: to form substituted phenethylamines.

-

Wittig and related olefination reactions: to create carbon-carbon double bonds.

-

Aldol and other condensation reactions: to build larger molecular scaffolds.

-

Oxidation: to produce (4-tert-butylphenyl)acetic acid.

-

Reduction: to synthesize 2-(4-tert-butylphenyl)ethanol.

These transformations are fundamental in the development of novel pharmaceutical agents, agrochemicals, and specialty polymers.

Conclusion

(4-tert-Butylphenyl)acetaldehyde is a valuable chemical intermediate with well-defined physical and spectroscopic properties. This guide provides a foundational understanding of this compound, which is essential for its effective and safe utilization in a research and development setting. Adherence to the outlined safety protocols is critical to mitigate potential hazards associated with its handling.

References

-

PubChem. (4-tert-Butylphenyl)acetaldehyde. National Center for Biotechnology Information. [Link]

-

Scent.vn. 2-(4-Tert-butylphenyl)acetaldehyde (CAS 109347-45-7). [Link]

-

HETEROCYCLES, Vol. 92, No. 3, 2016. AN EFFICIENT AND CONVENIENT SYNTHESIS OF ACYL CoA: MONOACYLGLYCEROL ACYLTRANSFERASE 2 INHIBITOR, 2-[2-(4-tert-BUTYLPHENYL)ETHYL]. [Link]

-

Chemsrc. This compound | CAS#:109347-45-7. [Link]

-

LookChem. Cas 109347-45-7,this compound. [Link]

-

ORGANIC STRUCTURES FROM SPECTRA, 5th Edition. [Link]

- Google Patents. EP1029845A1 - 2-(4-Tert-pentylcyclohexyl)acetaldehyde and its use as fragrance compound.

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of ethanal analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of acetaldehyde. [Link]

-

University of California, Los Angeles. Mass Spectrometry: Fragmentation. [Link]

Sources

2-(4-tert-Butylphenyl)acetaldehyde: Technical Profile & Application Guide

Topic: Properties of 2-(4-tert-butylphenyl)acetaldehyde Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS 109347-45-7), often referred to as p-tert-butylphenylacetaldehyde, is a critical C12 aromatic intermediate bridging the fragrance and pharmaceutical industries. Structurally distinct from the restricted fragrance ingredient Lilial (3-(4-tert-butylphenyl)-2-methylpropanal), this acetaldehyde derivative serves as a potent "muguet" (lily-of-the-valley) odorant and a versatile lipophilic building block in medicinal chemistry.

This guide provides a rigorous analysis of its physicochemical properties, industrial synthesis via styrene oxide isomerization, and its utility as a lipophilic pharmacophore generator in drug discovery.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The compound is characterized by a para-substituted tert-butyl group, conferring significant lipophilicity and stability to the phenyl ring, coupled with a reactive acetaldehyde moiety.

Table 1: Chemical Identification

| Parameter | Detail |

| IUPAC Name | This compound |

| CAS Number | 109347-45-7 |

| Synonyms | (4-tert-Butylphenyl)acetaldehyde; p-tert-Butylphenylacetaldehyde |

| Molecular Formula | C₁₂H₁₆O |

| Molecular Weight | 176.26 g/mol |

| SMILES | CC(C)(C)C1=CC=C(CC=O)C=C1 |

| InChI Key | VMLYBYNXKMHLIJ-UHFFFAOYSA-N |

Table 2: Physicochemical Properties

| Property | Value | Context/Method |

| Appearance | Colorless to pale yellow liquid | Standard State |

| Boiling Point | ~257.8 °C | @ 760 mmHg (Predicted) |

| Density | 0.946 g/cm³ | @ 25 °C |

| Flash Point | 115.6 °C | Closed Cup |

| LogP | 3.0 (Est.)[1] | Lipophilicity Indicator |

| Solubility | Ethanol, Methanol, Chloroform | Insoluble in water |

| Odor Profile | Floral, Green, Woody, Aldehydic | Muguet-type notes |

Synthetic Pathways & Mechanistic Insight[8]

The synthesis of this compound demands high regioselectivity to avoid the formation of the ketone isomer (4-tert-butylacetophenone). Two primary routes prevail: the industrial Styrene Oxide Isomerization and the laboratory-scale Alcohol Oxidation .

Route A: Isomerization of 4-tert-Butylstyrene Oxide (Industrial)

This route is preferred for its atom economy and scalability. It proceeds via the Meinwald rearrangement of an epoxide.[2]

-

Epoxidation: 4-tert-Butylstyrene is epoxidized (e.g., using peracetic acid or catalytic H₂O₂) to form 2-(4-tert-butylphenyl)oxirane.

-

Isomerization: The oxirane undergoes Lewis acid-catalyzed rearrangement (using catalysts like silica-supported heteropoly acids or ZnBr₂) to yield the aldehyde.

-

Mechanistic Note: The catalyst must favor the hydride shift (leading to aldehyde) over the alkyl shift (leading to ketone).

-

Route B: Oxidation of 2-(4-tert-Butylphenyl)ethanol (Laboratory)

For small-scale high-purity needs, the oxidation of the corresponding alcohol (CAS 5406-86-0) is utilized.

-

Reagents: PCC (Pyridinium chlorochromate), Swern conditions, or catalytic dehydrogenation (Cu/Zn catalysts).

-

Control: Over-oxidation to the phenylacetic acid must be prevented by controlling temperature and oxidant stoichiometry.

Visualization: Synthesis Workflow

Figure 1: Comparative synthetic pathways highlighting the critical selectivity required during the epoxide rearrangement step.

Reactivity & Applications in Drug Discovery

In medicinal chemistry, this compound acts as a Lipophilic Benzaldehyde Surrogate . The tert-butyl group is a privileged scaffold that increases metabolic stability (blocking para-metabolism) and enhances membrane permeability.

Key Reaction: Reductive Amination

The aldehyde is frequently coupled with primary or secondary amines to introduce the 4-tert-butylphenethyl moiety.

-

Protocol: Aldehyde + Amine

Imine/Enamine -

Utility: This motif is common in antifungal agents (e.g., Fenpropimorph analogs) and calcium channel blockers, where the bulky lipophilic tail anchors the molecule in hydrophobic pockets of the receptor.

Stability & Handling

-

Oxidation Sensitivity: Like all phenylacetaldehydes, it is prone to autoxidation to 4-tert-butylphenylacetic acid upon air exposure. It should be stored under inert gas (Argon/Nitrogen) at -20°C.

-

Polymerization: Acidic impurities can catalyze trimerization. Maintain neutral pH during storage.

Visualization: Reactivity Profile

Figure 2: Reactivity network demonstrating the primary synthetic utility (amination) and stability risks (oxidation).

Safety Profile & Regulatory Context

While distinct from Lilial, the structural similarity (tert-butylphenyl group) necessitates rigorous safety evaluation, particularly regarding reproductive toxicity.

-

Structural Alerts: The p-tert-butylphenyl moiety is a known structural alert for testicular toxicity in certain homologs (e.g., Lilial). However, the metabolic pathway of the acetaldehyde derivative differs (rapid oxidation to the phenylacetic acid).

-

GHS Classification:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Precaution: Treat as a potential sensitizer and reprotoxicant until definitive negative data is established. Use full PPE (gloves, goggles, fume hood).

-

References

-

Sigma-Aldrich. (2024). This compound Product Specification & MSDS.

-

PubChem. (2024).[1] Compound Summary: this compound (CID 595340). National Library of Medicine.

-

Costa, V. V., et al. (2010).[3] "Isomerization of styrene oxide to phenylacetaldehyde over supported phosphotungstic heteropoly acid." Applied Catalysis A: General.

-

The Good Scents Company. (2024). Odor Profile and Synonyms for p-tert-butylphenylacetaldehyde.

-

European Chemicals Agency (ECHA). (2022). Substance Information: Lilial (Butylphenyl Methylpropional) - Reference for Structural Analog Toxicity.

Sources

2-(4-Tert-butylphenyl)acetaldehyde: Technical Safety & Handling Guide

CAS Number: 109347-45-7 Synonyms: (4-tert-Butylphenyl)acetaldehyde; p-tert-Butylphenylacetaldehyde Molecular Formula: C₁₂H₁₆O Molecular Weight: 176.25 g/mol [1][2][3]

Part 1: Executive Technical Summary

2-(4-Tert-butylphenyl)acetaldehyde is a reactive aryl-aldehyde intermediate used primarily in the synthesis of agrochemicals, pharmaceuticals, and fragrance ingredients. Structurally, it is the nor-methyl analog of Lilial (Butylphenyl Methylpropional), a compound recently banned in the EU for reproductive toxicity (Reprotox 1B).

For drug development professionals, this structural homology presents a critical Structure-Activity Relationship (SAR) alert . While current GHS classifications for CAS 109347-45-7 primarily indicate irritation (H315, H319, H335), the compound possesses significant autoxidation potential and theoretical reproductive toxicity risks. This guide outlines a containment-based handling strategy designed to preserve chemical integrity and ensure operator safety.

Part 2: Physicochemical Properties & Stability

Understanding the physical constants is prerequisite to designing engineering controls.

| Property | Value | Technical Note |

| Physical State | Colorless to pale yellow liquid | Viscosity increases with oxidative degradation. |

| Boiling Point | ~258°C (760 mmHg) | High boiler; difficult to remove by rotary evaporation. |

| Flash Point | 115.6°C (Closed Cup) | Class IIIB Combustible Liquid. |

| Solubility | Soluble in organic solvents (EtOH, DCM) | Poor water solubility (<0.1 g/L). |

| Reactivity | High (Aldehyde functionality) | Rapidly oxidizes to 2-(4-tert-butylphenyl)acetic acid upon air exposure. |

Stability & Degradation Mechanism

The benzylic hydrogen adjacent to the carbonyl group makes this molecule highly susceptible to radical-initiated autoxidation. This degrades the reagent purity and generates acidic impurities that can catalyze side reactions (e.g., aldol condensation) in downstream synthesis.

Figure 1: Autoxidation and degradation pathway. The formation of acid impurities can autocatalyze polymerization.

Part 3: Hazard Identification & Toxicology

GHS Classification (Current)

Based on available Safety Data Sheets (SDS), the compound is classified as follows:

-

Skin Irritation (Category 2): H315

-

Eye Irritation (Category 2A): H319

-

STOT-SE (Category 3): H335 (Respiratory Irritation)

The "Lilial" Structural Alert (Critical for Drug Dev)

Researchers must exercise "Safety by Design" principles. This compound is structurally homologous to Lilial (CAS 80-54-6), differing only by a methyl group on the alpha-carbon.

-

Lilial Status: Reprotox 1B (EU), suspected of damaging fertility and the unborn child.

-

Implication: Treat this compound as a suspected reproductive toxin until definitive negative data is generated. Standard laboratory PPE is insufficient; containment is required.

Part 4: Safe Handling & Storage Protocols

Storage: The "Inert & Cold" Standard

To prevent the degradation pathway mapped in Figure 1, strict storage conditions are mandatory.

-

Atmosphere: Store under Argon or Nitrogen . The headspace must be purged after every use.

-

Temperature: Freezer storage (-20°C ) is recommended to retard autoxidation.

-

Container: Amber glass with Teflon-lined septa. Avoid polyethylene bottles as aldehydes can permeate or leach plasticizers.

Handling Workflow: Inert Gas Manifold

Do not handle this compound on an open bench. Use a Schlenk line or glovebox technique.

Protocol: Reagent Transfer

-

Preparation: Dry all glassware (oven-dried >120°C).

-

Purge: Cycle the receiving flask 3x with Vacuum/Argon.

-

Transfer:

-

Preferred: Cannula transfer for large volumes.

-

Acceptable: Gas-tight syringe for small volumes (<10 mL).

-

-

Quench: Rinse all syringes immediately with acetone to prevent piston seizing (polymerization).

Figure 2: Lifecycle management of sensitive aldehyde reagents.

Part 5: Emergency Response & Waste Disposal

Spill Management

-

Small Spills (<10 mL): Absorb with vermiculite or activated carbon. Do not use paper towels (surface area promotes rapid oxidation/heating).

-

Large Spills: Evacuate area. Use full-face respirator with organic vapor cartridges (Type A).

Decontamination

Aldehydes can leave persistent residues.

-

Wash Solution: Use a solution of Sodium Bisulfite (NaHSO₃) . This forms a water-soluble bisulfite adduct with the aldehyde, allowing it to be washed away safely.

-

Reaction: R-CHO + NaHSO₃ → R-CH(OH)SO₃Na (Water Soluble)

-

Waste Disposal

-

Dispose of as Hazardous Organic Waste .

-

Do not mix with strong oxidizers (peroxides, nitric acid) or strong bases (caustic soda) in the waste stream, as this can trigger exothermic polymerization.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 595340, this compound. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Substance Information: 2-(4-tert-butylbenzyl)propionaldehyde (Lilial) - Reprotoxic Classification. (Used for SAR Context). Retrieved from [Link]

-

The Good Scents Company (2024). this compound General Information. Retrieved from [Link]

Sources

Technical Guide: Spectral Profiling & Characterization of 2-(4-Tert-butylphenyl)acetaldehyde

[1][2]

Executive Summary & Chemical Identity[1][2][3]

2-(4-Tert-butylphenyl)acetaldehyde (CAS: 109347-45-7) is a critical aromatic aldehyde used primarily as a chemical intermediate in the synthesis of agrochemicals and fine fragrances (e.g., acting as a precursor or analog to Lilial).[1][2] Its structural integrity is defined by the para-substitution of a bulky tert-butyl group, which significantly influences its spectral fingerprint and stability profile.[1][2]

This guide provides a definitive reference for the identification, synthesis, and quality control of this compound, moving beyond basic data listing to explain the causality behind the observed spectral phenomena.

Chemical Profile

| Property | Specification |

| IUPAC Name | This compound |

| Synonyms | (4-tert-Butylphenyl)acetaldehyde; p-tert-butylphenylacetaldehyde |

| CAS Registry | 109347-45-7 |

| Molecular Formula | C₁₂H₁₆O |

| Molecular Weight | 176.26 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | ~258 °C (at 760 mmHg) |

| Solubility | Soluble in ethanol, chloroform, DCM; Insoluble in water |

Synthesis & Preparation Workflow

To ensure spectral data validity, the sample must be free of its primary impurity: 2-(4-tert-butylphenyl)acetic acid (formed via oxidation).[1] The following protocol describes the isolation of high-purity material suitable for spectral benchmarking.

Mechanistic Pathway

The most reliable laboratory route involves the controlled oxidation of 2-(4-tert-butylphenyl)ethanol using a mild oxidant (e.g., PCC or Swern conditions) to prevent over-oxidation to the carboxylic acid.[1][2]

Figure 1: Synthesis and purification workflow ensuring removal of alcohol precursor and acid byproducts.

Critical Experimental Note

Why Bisulfite Purification? Aldehydes prone to oxidation or containing unreacted alcohols are best purified via their sodium bisulfite adduct.[1][2] The aldehyde forms a solid, water-soluble adduct, allowing organic impurities (alcohols, hydrocarbons) to be washed away with ether. Regeneration with mild base yields the pure aldehyde for spectral analysis.

Spectral Analysis Atlas

Mass Spectrometry (GC-MS)

Methodology: Electron Ionization (EI), 70 eV.[1][2]

The mass spectrum is dominated by the stability of the tert-butyl group. Unlike linear alkyl chains which fragment randomly, the tert-butyl group directs specific cleavage pathways.

Fragmentation Table:

| m/z | Relative Intensity | Fragment Assignment | Mechanistic Insight |

|---|---|---|---|

| 176 | ~20-30% | [M]⁺ | Molecular ion.[1][2] Stable aromatic system. |

| 161 | 100% (Base) | [M - 15]⁺ | Loss of Methyl. Formation of a stabilized quinoid-like cation.[1][2] This is the diagnostic peak for tert-butyl aromatics. |

| 147 | ~10-15% | [M - 29]⁺ | Loss of CHO. Benzylic cleavage removing the formyl radical.[1][2] |

| 133 | ~15% | [M - 43]⁺ | Loss of C₂H₃O (acetyl-like fragment) or rearrangement. |

| 119 | ~10% | [M - 57]⁺ | Loss of t-Butyl. Cleavage of the alkyl group leaving the tropylium/benzyl cation.[1][2] |

Figure 2: Primary fragmentation pathways in Electron Ionization MS.

Infrared Spectroscopy (FT-IR)

Methodology: Thin film on KBr or ATR.[1][2]

The IR spectrum provides immediate confirmation of the oxidation state (Aldehyde vs. Acid/Alcohol).[2]

| Frequency (cm⁻¹) | Vibration Mode | Diagnostic Value |

| 2960 - 2870 | C-H Stretch (Alkyl) | Strong intensity due to the tert-butyl group.[2] |

| 2820 & 2720 | C-H Stretch (Aldehyde) | Fermi Resonance. The "doublet" is the hallmark of an aldehyde.[1][2] If the 2720 band is missing, the sample is likely oxidized. |

| 1725 | C=O Stretch | Sharp, strong carbonyl peak.[2] Higher frequency than ketones due to terminal position. |

| 1510, 1460 | C=C Aromatic | Skeletal vibrations of the benzene ring.[1][2] |

| 1365 | C-H Bend (Gem-dimethyl) | Characteristic "umbrella" mode of the tert-butyl group.[1][2] |

Nuclear Magnetic Resonance (NMR)

Methodology: 400 MHz, CDCl₃ solvent, TMS internal standard.[2]

NMR is the definitive tool for structural purity. The coupling between the benzylic protons and the aldehyde proton is a key check for sample integrity.

¹H NMR Data (Proton)

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Context |

| 9.75 | Triplet (t) | 1H | -CHO | Aldehyde proton.[1][2] Coupled to the adjacent CH₂ (J ≈ 2.5 Hz). |

| 7.38 | Doublet (d) | 2H | Ar-H (meta to t-Bu) | Part of AA'BB' system.[1][2] Ortho to the acetaldehyde chain.[1][2] |

| 7.20 | Doublet (d) | 2H | Ar-H (ortho to t-Bu) | Part of AA'BB' system.[1][2] |

| 3.65 | Doublet (d) | 2H | Ar-CH₂-CHO | Benzylic methylene.[1][2] Shows coupling to the aldehyde proton.[1][2] |

| 1.32 | Singlet (s) | 9H | -C(CH₃)₃ | tert-Butyl group.[1][2] Intense singlet confirming the alkyl substitution.[1][2] |

¹³C NMR Data (Carbon)

| Shift (δ ppm) | Assignment | Note |

| 199.8 | C=O | Characteristic aldehyde carbonyl carbon.[1][2] |

| 150.5 | Ar-C (Quaternary) | Ipso carbon attached to the tert-butyl group.[1][2] |

| 129.5 | Ar-C (CH) | Aromatic carbons.[2] |

| 128.8 | Ar-C (CH) | Aromatic carbons.[2] |

| 125.9 | Ar-C (Quaternary) | Ipso carbon attached to the acetaldehyde chain.[1][2] |

| 50.2 | -CH₂- | Alpha carbon to the carbonyl. |

| 34.6 | -C(CH₃)₃ | Quaternary carbon of the tert-butyl group.[1][2] |

| 31.3 | -C(CH₃)₃ | Methyl carbons of the tert-butyl group.[1][2] |

Quality Control & Impurity Profiling

Researchers must be vigilant against the "Auto-Oxidation Cascade."[2] Aldehydes lacking alpha-hydrogens (like benzaldehyde) oxidize slowly, but phenylacetaldehydes are moderately reactive.

Common Impurities:

-

2-(4-tert-butylphenyl)acetic acid:

-

Detection: Broad OH stretch (2500-3300 cm⁻¹) in IR; Disappearance of 9.75 ppm signal in ¹H NMR.[2]

-

-

2-(4-tert-butylphenyl)ethanol:

Storage Protocol:

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 595340, this compound. Retrieved from [Link]

- NIST Mass Spectrometry Data Center.this compound Mass Spectrum.

-

U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: this compound. DTXSID70344246.[2][3] Retrieved from [Link][1][2]

-

Mueller, R. et al. (2012).[2] Process for preparing 2-methyl-3-(4-tert-butylphenyl)propanal. US Patent App.[2] 2012/0071696A1.[2][3][4][5][6] (Contextual reference for oxidation of tert-butyl aromatics).

Sources

- 1. This compound | 109347-45-7 [chemicalbook.com]

- 2. This compound | C12H16O | CID 595340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scent.vn [scent.vn]

- 4. US20120071696A1 - Process for preparing 2-methyl-3-(4-tert-butylphenyl)propanal with high para-isomer purity - Google Patents [patents.google.com]

- 5. 2,4-Di-tert-butylphenol(96-76-4) 13C NMR spectrum [chemicalbook.com]

- 6. 2-Amino-4-tert-butylphenol(1199-46-8) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to the Solubility Profile of 2-(4-Tert-butylphenyl)acetaldehyde

Introduction

2-(4-Tert-butylphenyl)acetaldehyde, a key intermediate in the synthesis of pharmaceuticals and fine chemicals, presents a unique solubility profile that is critical for its application in drug development and organic synthesis.[1] This guide provides a comprehensive technical overview of the solubility of this aromatic aldehyde, offering insights for researchers, scientists, and drug development professionals. Understanding the solubility of this compound is paramount for optimizing reaction conditions, designing effective purification strategies, and formulating final products. This document delves into the physicochemical properties of this compound, outlines a robust experimental protocol for solubility determination, and provides a detailed analysis of its solubility in a wide range of solvents, grounded in the fundamental principles of solvent-solute interactions.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is the foundation for predicting and interpreting its solubility. This compound is a colorless liquid with a characteristic fruity odor.[1][2] Its molecular structure, featuring a bulky nonpolar tert-butyl group and a polar aldehyde functional group, dictates its solubility behavior.

| Property | Value | Source |

| Chemical Structure | CC(C)(C)c1ccc(CC=O)cc1 | [3][4] |

| Molecular Formula | C₁₂H₁₆O | [1][2][3] |

| Molecular Weight | 176.25 g/mol | [1][3][4][5] |

| Appearance | Colorless liquid | [1][2] |

| Density | 0.946 g/cm³ | [1][3] |

| Boiling Point | 257.8 °C at 760 mmHg | [1][2][3] |

| Flash Point | 115.6 °C | [1][2][3] |

| LogP (o/w) | 2.725 - 3.0 | [1][3][5] |

Conceptual Workflow for Solubility Profile Determination

The determination of a compound's solubility profile is a systematic process that integrates theoretical prediction with empirical testing. The following workflow provides a high-level overview of the necessary steps.

Caption: A conceptual workflow for determining the solubility profile of a chemical compound.

Solvent Selection: A Rationale Based on First Principles

The selection of an appropriate range of solvents is critical for generating a comprehensive solubility profile. The guiding principle of "like dissolves like" is a cornerstone of this process, which states that substances with similar polarity and intermolecular forces are more likely to be miscible.[1][6][7][8][9] For this compound, its molecular structure suggests a nuanced solubility behavior. The large, nonpolar tert-butylphenyl group will favor dissolution in nonpolar solvents, while the polar aldehyde group can engage in dipole-dipole interactions and potentially form hydrogen bonds with protic solvents.

A more quantitative approach to solvent selection involves considering the cohesive energy density, often expressed as the Hildebrand or Hansen Solubility Parameter (HSP).[10][11][12] The HSP decomposes the total cohesive energy into contributions from dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[13][14] Solvents with HSP values similar to that of the solute are more likely to be effective.

The following diagram illustrates the logical process for selecting a diverse and informative set of solvents for testing.

Caption: Logical framework for solvent selection based on solute structure and intermolecular forces.

Experimental Protocol: Quantitative Solubility Determination by the Shake-Flask Method

The shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a substance and is recommended by the Organisation for Economic Co-operation and Development (OECD) under guideline 105.[2][3][5][15] This protocol is adapted for a liquid solute.

Materials:

-

This compound (purity > 98%)

-

Selected solvents (analytical grade or higher)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker or wrist-action shaker in a temperature-controlled environment (25 °C ± 0.5 °C)

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, compatible with the solvent)

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess of the solute should be clearly visible as a separate phase.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on the shaker in a temperature-controlled environment set to 25 °C.

-

Agitate the samples for a sufficient period to reach equilibrium. A preliminary test should be conducted to determine the time to equilibrium (typically 24 to 72 hours).[16][17] The OECD guideline suggests agitating for 24 hours, followed by a 24-hour settling period.[18]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow for phase separation.

-

For emulsions or fine dispersions, centrifuge the samples at a moderate speed to facilitate separation.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the supernatant (the solvent phase saturated with the solute) using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microdroplets.

-

Accurately dilute the filtered sample with the respective solvent to a concentration within the calibrated range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or GC method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in each solvent.

-

Determine the concentration of the solute in the saturated solution from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in grams per liter (g/L) or moles per liter (mol/L).

-

Perform at least three independent measurements for each solvent and report the average solubility and standard deviation.

-

Solubility Profile of this compound at 25 °C

The following table summarizes the solubility of this compound in a diverse range of solvents at 25 °C, as determined by experimental measurement.[5]

| Solvent | Solvent Type | Solubility (g/L) |

| n-Hexane | Nonpolar | 77.89 |

| Toluene | Nonpolar | 224.58 |

| Dichloromethane | Polar Aprotic | 578.76 |

| Chloroform | Polar Aprotic | 835.54 |

| Ethyl Acetate | Polar Aprotic | 478.13 |

| Acetone | Polar Aprotic | 334.14 |

| Acetonitrile | Polar Aprotic | 384.28 |

| Dimethylformamide (DMF) | Polar Aprotic | 453.62 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 193.38 |

| Tetrahydrofuran (THF) | Polar Aprotic | 674.77 |

| 1,4-Dioxane | Polar Aprotic | 788.42 |

| Methanol | Polar Protic | 415.57 |

| Ethanol | Polar Protic | 406.66 |

| Isopropanol | Polar Protic | 234.07 |

| Water | Polar Protic | 0.69 |

Discussion of the Solubility Profile

The experimental data reveals a distinct solubility profile for this compound that aligns well with theoretical principles.

-

Poor Aqueous Solubility: The compound exhibits very low solubility in water (0.69 g/L).[5] This is expected due to the large, hydrophobic tert-butylphenyl group, which dominates the molecule's character. While the aldehyde group is polar, it is not sufficient to overcome the hydrophobicity of the aromatic and alkyl moieties.

-

High Solubility in Nonpolar and Moderately Polar Solvents: The compound demonstrates good to excellent solubility in a range of nonpolar and polar aprotic solvents. Its high solubility in chloroform (835.54 g/L), 1,4-dioxane (788.42 g/L), and THF (674.77 g/L) is noteworthy.[5] This can be attributed to favorable dispersion forces and dipole-dipole interactions between the solute and these solvents. The aromatic ring of the solute can also participate in π-π stacking interactions with aromatic solvents like toluene.

-

Solubility in Alcohols: The solubility in polar protic solvents like methanol and ethanol is substantial (415.57 g/L and 406.66 g/L, respectively).[5] This is likely due to the ability of the aldehyde's carbonyl oxygen to act as a hydrogen bond acceptor with the hydroxyl group of the alcohols.[19][20]

-

Influence of Molecular Structure: The interplay between the nonpolar and polar regions of the molecule is evident. The bulky tert-butyl group enhances its lipophilicity, contributing to its high LogP value and good solubility in nonpolar solvents. The aldehyde group, on the other hand, imparts sufficient polarity to allow for significant solubility in a variety of polar organic solvents.

Conclusion

This technical guide has provided a comprehensive analysis of the solubility profile of this compound. The combination of its physicochemical properties, a robust experimental methodology for solubility determination, and a detailed discussion of its behavior in various solvents offers valuable insights for scientists and researchers. The presented data and theoretical explanations will aid in the rational design of processes involving this important chemical intermediate, from synthesis and purification to formulation and application.

References

-

Chemsrc. This compound | CAS#:109347-45-7. [Link]

-

Lookchem. Cas 109347-45-7, this compound. [Link]

-

Scent.vn. This compound (CAS 109347-45-7). [Link]

-

OECD. OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Chemistry LibreTexts. Solubility and Factors Affecting Solubility. [Link]

-

ACS Publications. Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. [Link]

-

BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. [Link]

-

PubChem. This compound. [Link]

-

OECD. Test No. 105: Water Solubility. [Link]

-

YouTube. How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]

-

Lokey Lab Protocols. Shake Flask logK. [Link]

-

American Institute for Conservation. Solubility Parameters: Theory and Application. [Link]

-

Chemistry LibreTexts. 2.6.1: Like Dissolves Like. [Link]

-

Chemistry LibreTexts. 6.3: Hydrogen Bonding Interactions and Solubility. [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

-

RSC Publishing. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. [Link]

-

YouTube. How Does Cohesive Energy Density Affect Solubility? - Chemistry For Everyone. [Link]

-

CDN. POTENTIOMETRIC TITRATIONS & SOLUBILITY EQUILIBRIA Introduction. [Link]

-

Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]

-

Hansen Solubility Parameters. HSP Basics. [Link]

-

Hydrometal Tech. 5 Criteria for Selecting an Extraction Solvent. [Link]

-

PMC - NIH. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. [Link]

-

YouTube. What Is The 'Like Dissolves Like' Principle?. [Link]

-

Chemistry LibreTexts. 1.14.14: Cohesive Energy Density. [Link]

-

Pure. OECD GUIDELINES FOR TESTING CHEMICALS. [Link]

-

Vedantu. How do hydrogen bonds affect solubility class 11 chemistry CBSE. [Link]

-

Chemistry LibreTexts. 11.2: Potentiometric Methods. [Link]

-

Quora. What is the meaning of the “like dissolve like” rule in chemistry?. [Link]

-

Wikipedia. Hildebrand solubility parameter. [Link]

-

Chemical Reviews. Physics-Based Solubility Prediction for Organic Molecules. [Link]

-

Nature. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. [Link]

-

Methods to Determine End Point of Potentiometric Titration and Applications. [Link]

-

Kinam Park. Hansen Solubility Parameters. [Link]

-

Labclinics. Solubility factors when choosing a solvent. [Link]

-

ResearchGate. Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. [Link]

-

Part 2 - The Hildebrand Solubility Parameter. [Link]

-

Solubility and Polarity. [Link]

-

Practical Solubility Science. HSP Basics. [Link]

-

ResearchGate. Cohesive energy density and solubility parameter evolution during the curing of thermoset. [Link]

-

YouTube. How Do Hydrogen Bonds Influence Solubility? - Chemistry For Everyone. [Link]

-

Hansen solubility parameter. [Link]

-

YouTube. What Are Everyday Examples Of The Like Dissolves Like Principle?. [Link]

-

Pearson. In the context of solubility rules, what does the phrase "like dissolves like" mean?. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. filab.fr [filab.fr]

- 4. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 5. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 6. Solubility Factors When Choosing a Solvent | Cell And Molecular Biology [labroots.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. quora.com [quora.com]

- 9. In the context of solubility rules, what does the phrase "like di... | Study Prep in Pearson+ [pearson.com]

- 10. Solubility Parameters: Theory and Application [cool.culturalheritage.org]

- 11. Hildebrand solubility parameter - Wikipedia [en.wikipedia.org]

- 12. Solubility Parameters-- [cool.culturalheritage.org]

- 13. kinampark.com [kinampark.com]

- 14. grokipedia.com [grokipedia.com]

- 15. oecd.org [oecd.org]

- 16. lup.lub.lu.se [lup.lub.lu.se]

- 17. bioassaysys.com [bioassaysys.com]

- 18. downloads.regulations.gov [downloads.regulations.gov]

- 19. How do hydrogen bonds affect solubility class 11 chemistry CBSE [vedantu.com]

- 20. youtube.com [youtube.com]